
8-Hydroxyquinoline-7-carboxylic acid
Übersicht
Beschreibung
8-Hydroxyquinoline-7-carboxylic acid is a compound with the molecular weight of 189.17 . It is a solid at ambient temperature . This compound is a derivative of 8-Hydroxyquinoline, which is a colorless solid and its conjugate base is a chelating agent .
Synthesis Analysis
The synthesis of 8-Hydroxyquinoline-7-carboxylic acid can be achieved from 8-Hydroxyquinoline and carbon dioxide . More detailed synthesis methods and advances in the synthesis of 8-Hydroxyquinoline derivatives can be found in the literature .Molecular Structure Analysis
The molecular structure of 8-Hydroxyquinoline-7-carboxylic acid consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . More detailed spectroscopic and DFT investigations can be found in the literature .Chemical Reactions Analysis
8-Hydroxyquinoline-7-carboxylic acid can react with 2-aminophenol to form a benzoxazole derivative . More detailed chemical reactions and biological activities of 8-Hydroxyquinoline derivatives can be found in the literature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
8-Hydroxyquinoline-7-carboxylic acid and its derivatives exhibit a broad spectrum of antimicrobial properties. They have been found effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound’s ability to chelate metal ions plays a crucial role in its antimicrobial mechanism, as it can disrupt the metal ion homeostasis within microbial cells, leading to their death .
Anticancer Agents
Research has shown that 8-Hydroxyquinoline-7-carboxylic acid derivatives can act as potent anticancer agents. They interfere with the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. These compounds have been studied for their efficacy against different types of cancers, including breast, lung, and colon cancers .
Neuroprotective Agents
The chelating properties of 8-Hydroxyquinoline-7-carboxylic acid also make it a candidate for neuroprotection, particularly in diseases like Alzheimer’s where metal ion dysregulation is implicated. By binding to excess metal ions, these compounds can reduce oxidative stress and amyloid-beta aggregation, which are key factors in neurodegenerative diseases .
Antifungal Applications
8-Hydroxyquinoline-7-carboxylic acid derivatives have shown promising results as antifungal agents. They work by disrupting the fungal cell membrane integrity and inhibiting essential enzymes for fungal growth. This makes them potential candidates for treating fungal infections such as candidiasis .
Treatment of Chlamydia Trachomatis Infection
The compound has been explored for its potential in treating Chlamydia trachomatis infections. Its ability to interfere with the bacterium’s life cycle by inhibiting the synthesis of essential proteins makes it a promising therapeutic agent for this sexually transmitted infection .
Inhibition of Mycobacterium Tuberculosis
8-Hydroxyquinoline-7-carboxylic acid derivatives have been studied for their activity against Mycobacterium tuberculosis. They exhibit inhibitory effects on the bacteria responsible for tuberculosis, offering a potential pathway for developing new antitubercular drugs .
Wirkmechanismus
Target of Action
8-Hydroxyquinoline-7-carboxylic acid (8-HQCA) is a derivative of 8-Hydroxyquinoline, a privileged structure known to bind to a diverse range of targets with high affinities . The primary targets of 8-HQCA are 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered promising therapeutic biotargets for various human diseases . These enzymes play crucial roles in several biological processes, including nucleic acid demethylation and γ-butyrobetaine hydroxylation .
Mode of Action
8-HQCA interacts with its targets by acting as an inhibitor. It is reported to be an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . This interaction results in the inhibition of 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The action of 8-HQCA affects several biochemical pathways. By inhibiting 2OG-dependent enzymes, it impacts the epigenetic processes governed by these enzymes . For instance, the inhibition of histone lysine demethylases can affect gene expression and cellular differentiation .
Pharmacokinetics
It’s worth noting that one of its related compounds, 5-carboxy-8-hydroxyquinoline (iox1), suffers from low cell permeability . This could potentially impact the bioavailability of 8-HQCA, although more research is needed to confirm this.
Result of Action
The molecular and cellular effects of 8-HQCA’s action are primarily related to its inhibitory effects on 2OG-dependent enzymes. By inhibiting these enzymes, 8-HQCA can influence epigenetic processes and potentially impact various cellular functions .
Action Environment
The action, efficacy, and stability of 8-HQCA can be influenced by various environmental factors. For instance, pH can affect the compound’s binding ability towards Fe2+ and Fe3+ . More research is needed to fully understand how other environmental factors might influence the action of 8-HQCA.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-hydroxyquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-7(10(13)14)4-3-6-2-1-5-11-8(6)9/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIAZVFJRYLCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(=O)O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282700 | |
| Record name | 8-hydroxyquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxyquinoline-7-carboxylic acid | |
CAS RN |
19829-79-9 | |
| Record name | 19829-79-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 19829-79-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-hydroxyquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxyquinoline-7-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

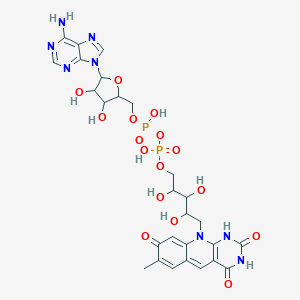
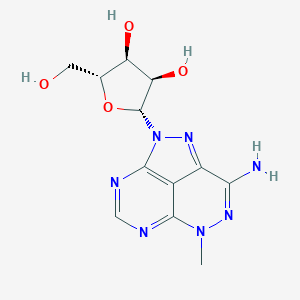
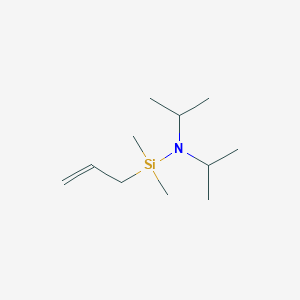
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)
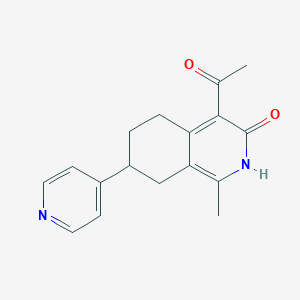


![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
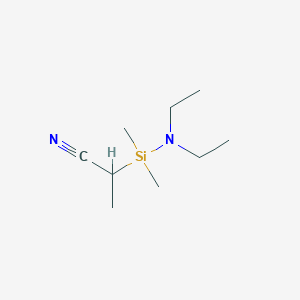

![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)

![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)
